molecular formula C9H13NO3S B3157957 2-(4-Methoxy-benzenesulfonyl)-ethylamine CAS No. 854248-46-7

2-(4-Methoxy-benzenesulfonyl)-ethylamine

Cat. No.: B3157957
CAS No.: 854248-46-7
M. Wt: 215.27 g/mol
InChI Key: QFEHAAZKPDZYLG-UHFFFAOYSA-N
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Description

2-(4-Methoxy-benzenesulfonyl)-ethylamine is an organic compound characterized by the presence of a methoxy group attached to a benzenesulfonyl moiety, which is further linked to an ethylamine group

Biochemical Analysis

Biochemical Properties

2-[(4-Methoxyphenyl)sulfonyl]ethanamine plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidase, which catalyzes the deamination of tyramine and tryptamine . This interaction inhibits the enzyme’s activity, leading to an accumulation of these amines. Additionally, 2-[(4-Methoxyphenyl)sulfonyl]ethanamine is used as a precursor for the synthesis of other organic compounds through alkylation reactions . These interactions highlight the compound’s importance in biochemical processes.

Cellular Effects

2-[(4-Methoxyphenyl)sulfonyl]ethanamine has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of monoamine oxidase, leading to changes in the levels of neurotransmitters such as serotonin and dopamine . These changes can impact cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine involves its binding interactions with biomolecules. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the deamination of amines . This inhibition leads to an accumulation of amines, which can affect various physiological processes. Additionally, 2-[(4-Methoxyphenyl)sulfonyl]ethanamine may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-[(4-Methoxyphenyl)sulfonyl]ethanamine is relatively stable under standard laboratory conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure. In vitro and in vivo studies have provided insights into the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of monoamine oxidase and the subsequent accumulation of neurotransmitters . At higher doses, it may cause toxic or adverse effects, including oxidative stress and inflammation . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

2-[(4-Methoxyphenyl)sulfonyl]ethanamine is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which plays a crucial role in the metabolism of amines . The compound’s interaction with these enzymes can affect metabolic flux and metabolite levels, leading to changes in physiological processes. Understanding the metabolic pathways of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine is essential for elucidating its role in biochemical reactions.

Transport and Distribution

The transport and distribution of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine within cells and tissues are important aspects of its biochemical properties. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect its localization and accumulation within specific tissues, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of 2-[(4-Methoxyphenyl)sulfonyl]ethanamine is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can impact its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-benzenesulfonyl)-ethylamine typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general procedure involves the following steps:

    Preparation of 4-Methoxybenzenesulfonyl Chloride: This intermediate is synthesized by reacting 4-methoxybenzenesulfonic acid with thionyl chloride or phosphorus pentachloride.

    Reaction with Ethylamine: The 4-methoxybenzenesulfonyl chloride is then reacted with ethylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-benzenesulfonyl)-ethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.

    Oxidation and Reduction: The methoxy group can undergo oxidation to form corresponding aldehydes or acids, while the ethylamine group can be reduced to form primary amines.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the ethylamine group can produce ethylamine derivatives.

Scientific Research Applications

2-(4-Methoxy-benzenesulfonyl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-benzenesulfonyl)-ethylamine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzenesulfonyl Chloride: A precursor in the synthesis of 2-(4-Methoxy-benzenesulfonyl)-ethylamine.

    4-Methoxybenzenesulfonamide: Another derivative with similar structural features.

    4-Methoxybenzoic Acid: A related compound with a carboxylic acid group instead of the sulfonyl group.

Uniqueness

This compound is unique due to the combination of the methoxy, sulfonyl, and ethylamine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-13-8-2-4-9(5-3-8)14(11,12)7-6-10/h2-5H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEHAAZKPDZYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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